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molecular formula C9H21N B089841 Tripropylamine CAS No. 102-69-2

Tripropylamine

Cat. No. B089841
M. Wt: 143.27 g/mol
InChI Key: YFTHZRPMJXBUME-UHFFFAOYSA-N
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Patent
US04286108

Procedure details

1,1,1-Tripropylhydrazinium chloride (19.4 g, 0.1 mole) is reacted with dry, powdered sodamide (4.0 g, 0.102 mole) in the presence of excess tripropylamine as the reaction medium. The mixture is degassed, then heated rapidly to reflux temperature (156° C.) in a stream of dry nitrogen, and the refluxing vapors are led into a glass fractionating column to yield hydrazine (bp 113°) as the distillate, tripropylamine remaining in the reaction vessel for reuse.
Name
1,1,1-Tripropylhydrazinium chloride
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].C([N+:5](CCC)(CCC)[NH2:6])CC.[NH2-].[Na+].[CH2:15]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17]>>[NH2:5][NH2:6].[CH2:15]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17] |f:0.1,2.3|

Inputs

Step One
Name
1,1,1-Tripropylhydrazinium chloride
Quantity
19.4 g
Type
reactant
Smiles
[Cl-].C(CC)[N+](N)(CCC)CCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N(CCC)CCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
156 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with dry
CUSTOM
Type
CUSTOM
Details
The mixture is degassed
TEMPERATURE
Type
TEMPERATURE
Details
heated rapidly

Outcomes

Product
Name
Type
product
Smiles
NN
Name
Type
product
Smiles
C(CC)N(CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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